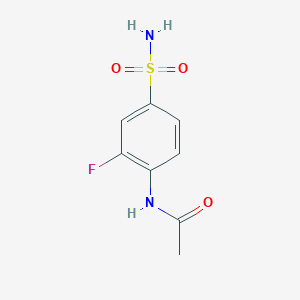

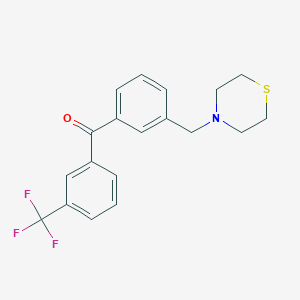

N-(2-fluoro-4-sulfamoylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluoro-4-sulfamoylphenyl)acetamide is a compound that has been the subject of various studies due to its potential biological and pharmaceutical applications. While the specific compound N-(2-fluoro-4-sulfamoylphenyl)acetamide is not directly mentioned in the provided papers, related compounds with similar functional groups have been investigated for their electronic, biological, and chemical properties. These studies provide insights into the behavior of such compounds in different environments and their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that allow for the introduction of functional groups such as sulfamoyl and fluoro groups onto a phenyl ring. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Although the synthesis of N-(2-fluoro-4-sulfamoylphenyl)acetamide is not explicitly described, similar methodologies could potentially be applied, with appropriate reagents and conditions tailored to introduce the desired fluoro and sulfamoyl substituents.

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to N-(2-fluoro-4-sulfamoylphenyl)acetamide have been characterized using various spectroscopic techniques and computational methods. For example, the equilibrium geometry and vibrational assignments of a novel anti-COVID-19 molecule with a fluoro-substituted phenyl ring were carried out using density functional theory (DFT) . The optimized geometry indicated near-planarity between the phenyl ring and the attached heterocyclic ring. Similarly, the molecular structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide was determined, revealing a dihedral angle between the fluorophenyl ring and the acetamide group . These studies suggest that the molecular structure of N-(2-fluoro-4-sulfamoylphenyl)acetamide would likely exhibit specific geometric features influenced by the presence of the substituents.

Chemical Reactions Analysis

The reactivity and chemical behavior of compounds with similar structures to N-(2-fluoro-4-sulfamoylphenyl)acetamide have been explored. For instance, the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated using the Gaussian 16 W DFT tool, which included an analysis of intramolecular interactions and charge transfer energies . The study of 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a synthon in heterocyclic synthesis highlights its reactivity and potential to form polyfunctionalized heterocyclic compounds . These findings suggest that N-(2-fluoro-4-sulfamoylphenyl)acetamide could also participate in various chemical reactions, potentially leading to the formation of heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-(2-fluoro-4-sulfamoylphenyl)acetamide have been extensively studied. The vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide provided insights into the effect of rehybridization and hyperconjugation on the molecule . Additionally, the spectroscopic and theoretical studies of some N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides revealed information about their conformations and stability in different environments . These studies contribute to a better understanding of how the introduction of different substituents can affect the overall properties of the acetamide compounds, which would be relevant for N-(2-fluoro-4-sulfamoylphenyl)acetamide as well.

科学的研究の応用

“N-(2-fluoro-4-sulfamoylphenyl)acetamide” is a chemical compound with the CAS Number: 402-22-2 . It’s a powder at room temperature and has a molecular weight of 232.24 .

One potential application of this compound is in the field of medicinal chemistry. A study mentioned the preparation of acetamide–sulfonamide scaffold after conjugation of ibuprofen and flurbiprofen with sulfa drugs . These scaffolds were then screened for urease inhibition . The newly designed conjugates were confirmed by spectroscopic techniques such as IR, 1HNMR, 13CNMR, and elemental analysis . Ibuprofen conjugated with sulfathiazole, flurbiprofen conjugated with sulfadiazine, and sulfamethoxazole were found to be potent and demonstrated a competitive mode of urease inhibition .

-

- This compound has been used in the design and synthesis of indole-based fluorinated chalcones and their benzenesulfonamide analogs .

- The chemical structures of the compounds were elucidated by 1H NMR, 13C NMR, and HRMS .

- These compounds were tested for their antibacterial, antituberculosis, anticancer, and antioxidant effects .

- Some of the compounds showed promising results, such as compound 5 and sulfonamide derivative compound 9 which had the lowest MIC values against M. tuberculosis .

- The sulfonamide derivatives were moderate cytotoxic against Caco-2 cell line, while they had no considerable cytotoxicity against MCF-7 cell lines .

-

- This compound has been used in the design and synthesis of indole-based fluorinated chalcones and their benzenesulfonamide analogs .

- The chemical structures of the compounds were elucidated by 1H NMR, 13C NMR, and HRMS .

- These compounds were tested for their antibacterial, antituberculosis, anticancer, and antioxidant effects .

- Some of the compounds showed promising results, such as compound 5 and sulfonamide derivative compound 9 which had the lowest MIC values against M. tuberculosis .

- The sulfonamide derivatives were moderate cytotoxic against Caco-2 cell line, while they had no considerable cytotoxicity against MCF-7 cell lines .

特性

IUPAC Name |

N-(2-fluoro-4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHYXJIVXIFMCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635308 |

Source

|

| Record name | N-(2-Fluoro-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-4-sulfamoylphenyl)acetamide | |

CAS RN |

402-22-2 |

Source

|

| Record name | N-(2-Fluoro-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)